

Early-Phase Clinical Trial Results for Pimodivir: A Technical Overview

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Compound of Interest

Compound Name: **Pimodivir**
Cat. No.: **B611791**

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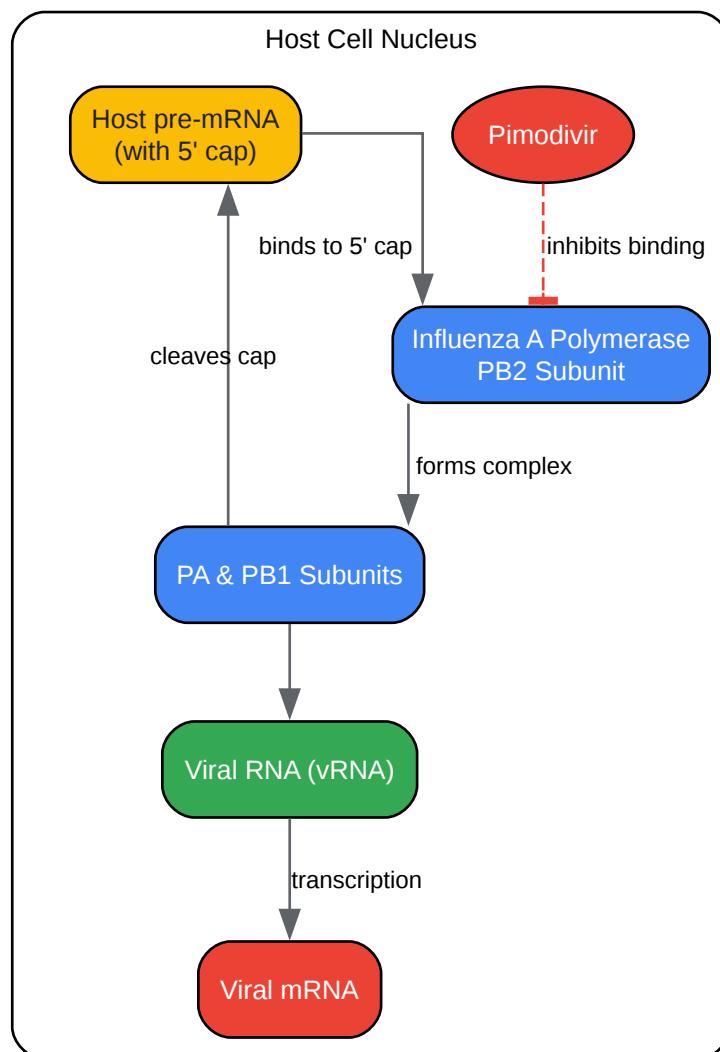
Executive Summary

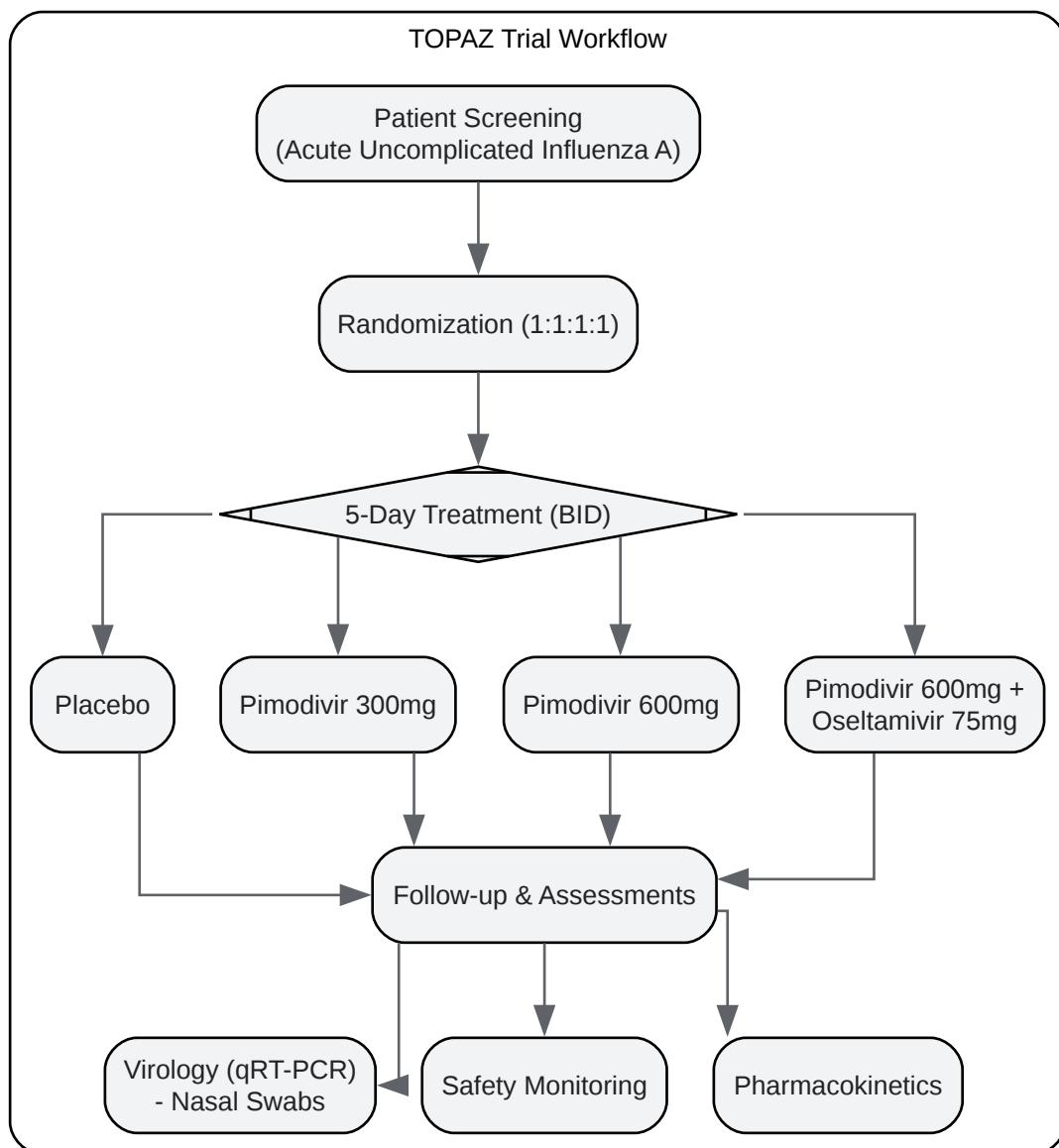
Pimodivir (formerly VX-787, JNJ-63623872) is a first-in-class, orally bioavailable antiviral agent that selectively inhibits the polymerase basic protein 2 (PB2) subunit of the influenza A virus polymerase complex. By blocking the cap-snatching process essential for viral RNA transcription, **pimodivir** demonstrated promising antiviral activity in early-phase clinical development. This technical guide provides a comprehensive overview of the key findings from Phase I and Phase II clinical trials, focusing on the pharmacokinetics, safety, and efficacy of **pimodivir**. The development of **pimodivir** was discontinued during Phase III trials due to a lack of demonstrated benefit over the standard of care in hospitalized patients. However, the data from its early-phase development provide valuable insights for the ongoing pursuit of novel influenza antivirals.

Mechanism of Action

Pimodivir targets the highly conserved cap-binding domain of the PB2 subunit of the influenza A virus RNA-dependent RNA polymerase. This polymerase complex, consisting of PB1, PB2, and PA subunits, is responsible for the transcription and replication of the viral genome. A critical step in influenza A virus transcription is "cap-snatching," where the PB2 subunit binds to the 5' cap of host pre-messenger RNAs (mRNAs), which are then cleaved by the PA subunit to serve as primers for viral mRNA synthesis. **Pimodivir** occupies the cap-binding pocket of PB2, preventing this initial binding step and thereby inhibiting viral gene transcription and replication.

[1][2] Due to structural differences in the PB2 cap-binding pocket, **pimodivir** is active against influenza A viruses but not influenza B viruses.[2]





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References

- 1. researchgate.net [researchgate.net]

- 2. ClinicalTrials.gov [clinicaltrials.gov]
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